

Application Notes and Protocols for SJ1008030 TFA in In Vitro Studies

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Compound of Interest

Compound Name: SJ1008030 TFA

Cat. No.: B12391202

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Audience: Researchers, scientists, and drug development professionals.

Introduction

SJ1008030 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Janus Kinase 2 (JAK2).^{[1][2][3]} As a heterobifunctional molecule, SJ1008030 recruits JAK2 to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of JAK2.^{[4][5]} This targeted degradation of JAK2 effectively inhibits the JAK-STAT signaling pathway, which is a critical mediator of cell proliferation, differentiation, and survival, and is often dysregulated in various malignancies.^{[4][6]} SJ1008030 has demonstrated significant anti-leukemic efficacy, particularly in cell lines with CRLF2 rearrangements, such as the MHH-CALL-4 acute lymphoblastic leukemia cell line, where it exhibits a half-maximal inhibitory concentration (IC₅₀) of 5.4 nM.^{[1][6]} These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of **SJ1008030 TFA**.

Data Presentation

Table 1: In Vitro Efficacy of **SJ1008030 TFA**

Cell Line	Cancer Type	IC50 (nM)	Assay Duration	Key Findings	Reference
MHH-CALL-4	CRLF2-rearranged Acute Lymphoblastic Leukemia	5.4	72 hours	Potent inhibition of cell growth.	[1] [6]

Table 2: Dose-Dependent Degradation of JAK2 by **SJ1008030 TFA** in MHH-CALL-4 Cells

Concentration (nM)	Treatment Duration	% JAK2 Degradation (Approximate)	Downstream Effect	Reference
1	72 hours	Not specified	Weak degradation observed.	[7]
10	72 hours	Not specified	Dose-dependent degradation observed.	[7]
100	72 hours	Not specified	Significant degradation observed.	[7]
1000 (1 μ M)	72 hours	Not specified	Strong degradation observed.	[7]
4300 (4.3 μ M)	72 hours	Not specified	Near-complete degradation observed.	[7]

Table 3: Effect of **SJ1008030 TFA** on Downstream Signaling

Target Protein	Cell Line	SJ1008030		Observed Effect	Reference
		TFA Concentration	Treatment Duration		
Phospho-STAT5 (pSTAT5)	MHH-CALL-4	Dose-dependent	72 hours	Inhibition of phosphorylation.	[4]

Experimental Protocols

Cell Culture

The human B-cell precursor leukemia cell line MHH-CALL-4 is a suitable model for in vitro studies of **SJ1008030 TFA**.

- Cell Line: MHH-CALL-4 (ACC 337)
- Culture Medium: 80% RPMI 1640 supplemented with 20% heat-inactivated Fetal Bovine Serum (FBS).[\[8\]](#)
- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.[\[8\]](#)
- Subculturing: Maintain cell density between 0.6 x 10⁶ and 2 x 10⁶ cells/mL. Split the culture approximately 1:2 once a week.[\[8\]](#)

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol is adapted from standard CellTiter-Glo® protocols and parameters from studies on similar compounds.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Objective: To determine the dose-dependent effect of **SJ1008030 TFA** on the viability of MHH-CALL-4 cells.

Materials:

- MHH-CALL-4 cells

- **SJ1008030 TFA**
- RPMI 1640 with 20% FBS
- 96-well opaque-walled microplates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Seed MHH-CALL-4 cells in a 96-well opaque-walled microplate at a density of approximately 10,000 cells per well in 100 µL of culture medium.
- Prepare a serial dilution of **SJ1008030 TFA** in culture medium.
- Add the desired concentrations of **SJ1008030 TFA** to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
- Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- Equilibrate the plate to room temperature for approximately 30 minutes.[\[12\]](#)
- Add 100 µL of CellTiter-Glo® Reagent to each well.[\[9\]](#)[\[12\]](#)
- Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[\[9\]](#)[\[12\]](#)
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[\[9\]](#)
[\[12\]](#)
- Measure the luminescence using a luminometer.
- Calculate the IC₅₀ value by plotting the percentage of viable cells against the log concentration of **SJ1008030 TFA**.

Western Blot Analysis for JAK2 and Phospho-STAT5 Degradation

This protocol is based on general western blotting procedures and specific details from related studies.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Objective: To assess the dose-dependent degradation of JAK2 and the inhibition of STAT5 phosphorylation in MHH-CALL-4 cells treated with **SJ1008030 TFA**.

Materials:

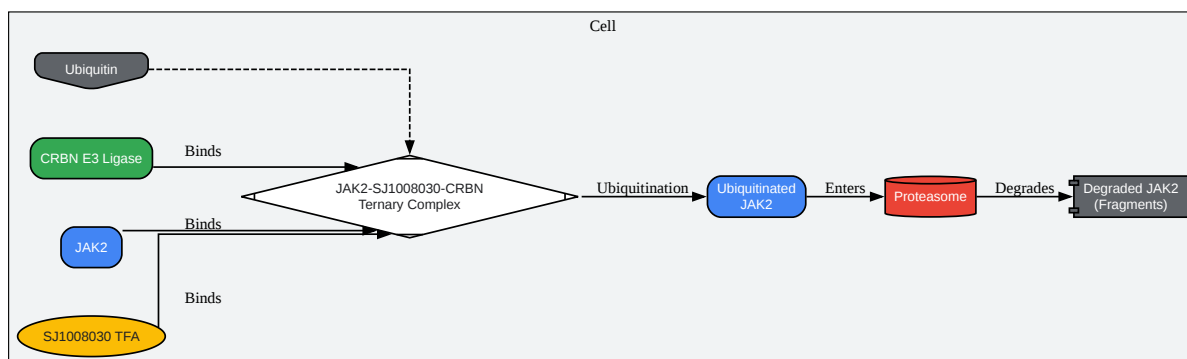
- MHH-CALL-4 cells
- **SJ1008030 TFA**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-JAK2, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-GAPDH (as a loading control)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Seed MHH-CALL-4 cells in 6-well plates and allow them to reach the desired density.
- Treat the cells with various concentrations of **SJ1008030 TFA** (e.g., 1 nM, 10 nM, 100 nM, 1 μ M, 4.3 μ M) for 72 hours.[\[7\]](#)

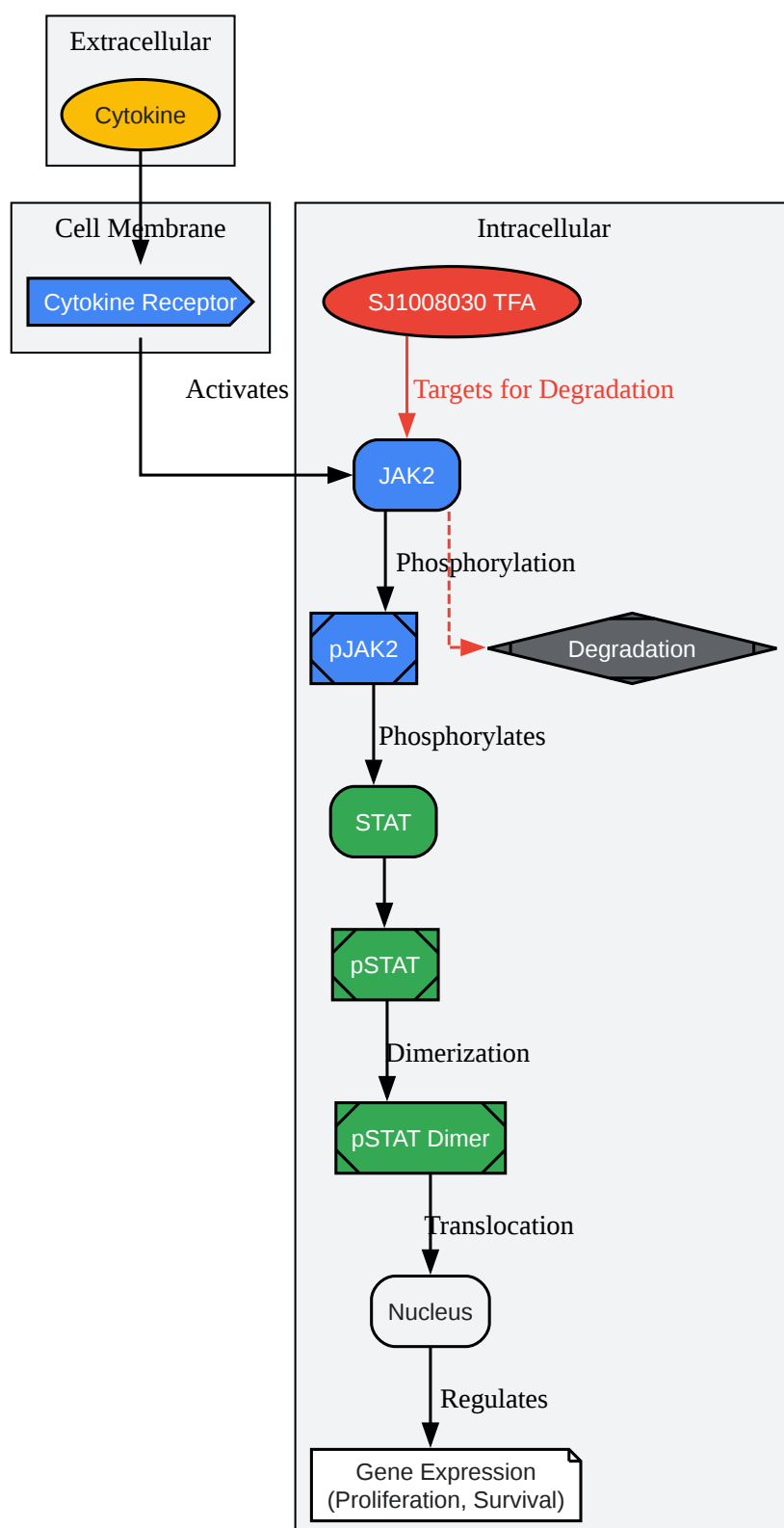
- Harvest the cells and wash with ice-cold PBS.
- Lyse the cells in lysis buffer on ice for 30 minutes.[\[14\]](#)
- Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
- Determine the protein concentration of the supernatant using a BCA protein assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Quantify the band intensities and normalize to the loading control (GAPDH).

Visualizations



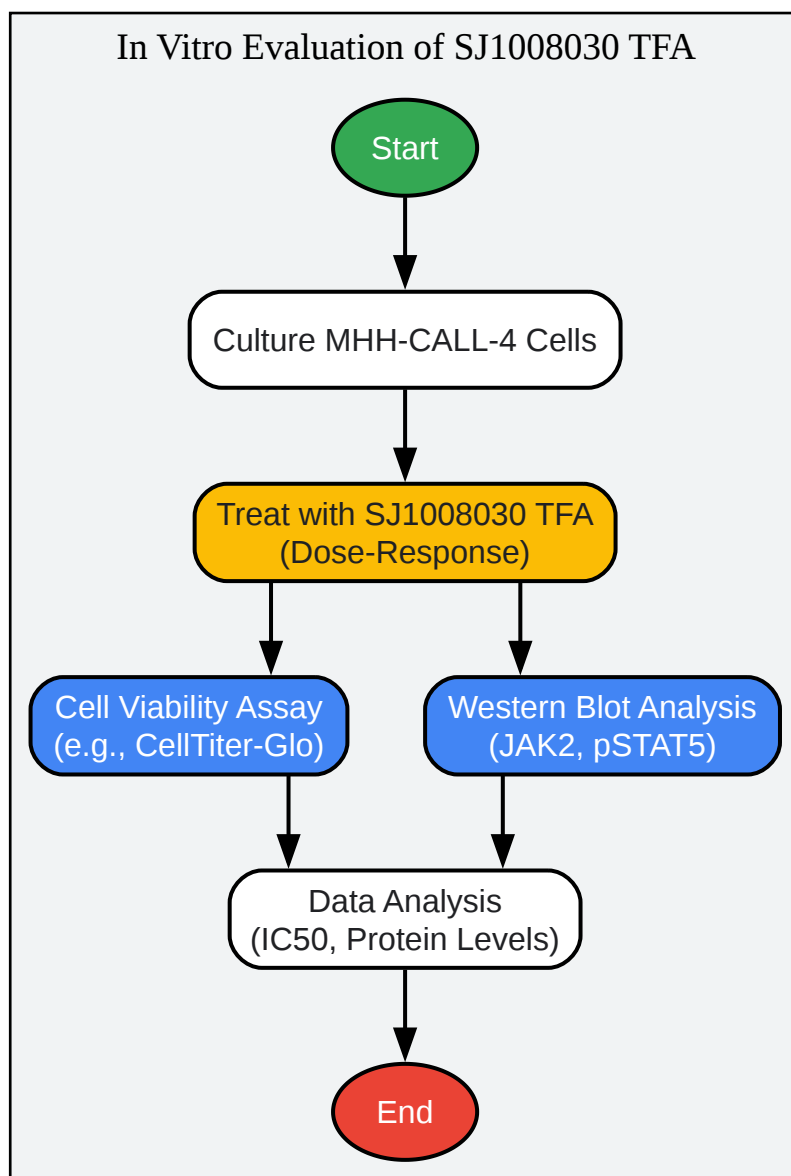
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Caption: Mechanism of action of **SJ1008030 TFA** as a PROTAC.



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Caption: Inhibition of the JAK-STAT signaling pathway by **SJ1008030 TFA**.



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Caption: Experimental workflow for in vitro studies of **SJ1008030 TFA**.

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